molecular formula C22H29N5O2 B11242628 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B11242628
M. Wt: 395.5 g/mol
InChI Key: JNGQCMMLQUVYHF-UHFFFAOYSA-N
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Description

4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyrimidine ring, and a piperazine ring, each contributing to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Introduction of the Morpholine Ring: The morpholine ring is attached through further nucleophilic substitution or cyclization reactions.

    Final Coupling: The final step involves coupling the 3,5-dimethylbenzoyl group to the piperazine ring, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzoyl alcohols or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}piperidine
  • **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}pyrrolidine

Uniqueness

The presence of the morpholine ring in 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine distinguishes it from similar compounds. This structural feature may confer unique pharmacokinetic properties and biological activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

(3,5-dimethylphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N5O2/c1-16-12-17(2)14-19(13-16)21(28)26-4-6-27(7-5-26)22-23-18(3)15-20(24-22)25-8-10-29-11-9-25/h12-15H,4-11H2,1-3H3

InChI Key

JNGQCMMLQUVYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C

Origin of Product

United States

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